1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS number
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS number
An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its critical applications in the development of pharmacologically active agents, notably selective COX-2 inhibitors. Emphasis is placed on the causality behind experimental choices, safety protocols, and handling procedures, providing researchers, scientists, and drug development professionals with a vital resource for utilizing this versatile reagent.
Chemical Identity and Physicochemical Properties
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a specialized reagent valued for the unique combination of a pyrazole core, a trifluoromethyl group, and a reactive sulfonyl chloride moiety. The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties, enhancing metabolic stability and lipophilicity in drug candidates.[1] The sulfonyl chloride functional group serves as a robust handle for introducing the pyrazole scaffold into target molecules, typically via sulfonamide bond formation.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 519056-67-8[2][3] |
| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride[2] |
| Molecular Formula | C₅H₄ClF₃N₂O₂S[2] |
| Molecular Weight | 248.61 g/mol [4] |
| Canonical SMILES | CN1C=C(S(=O)(=O)Cl)C(=N1)C(F)(F)F[2] |
| InChI Key | HJFWSNIHZZKYIK-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 34 °C | [4] |
| Boiling Point | 302.5 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.74 g/cm³ (Predicted) | [4] |
| Appearance | Solid |
| Flash Point | 136.8 °C (Predicted) |[4] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is typically achieved via the chlorosulfonation of the corresponding 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. This electrophilic substitution reaction targets the C4 position of the pyrazole ring, which is activated towards such reactions.
Experimental Protocol: Chlorosulfonation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is a representative method adapted from established procedures for pyrazole chlorosulfonation.[5]
Materials:
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1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Chlorosulfonic acid (ClSO₃H)
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Thionyl chloride (SOCl₂)
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Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
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Ice bath
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Crushed ice/water
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Sodium bicarbonate (NaHCO₃), saturated solution
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Sodium sulfate (Na₂SO₄), anhydrous
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Rotary evaporator
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Standard glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge chlorosulfonic acid (3.0 equivalents) and cool the flask to 0 °C using an ice bath.
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Expert Insight: The reaction is highly exothermic and releases HCl gas. Performing the addition at 0 °C is critical to control the reaction rate, prevent side reactions, and ensure safety. An inert atmosphere prevents the reaction of chlorosulfonic acid with atmospheric moisture.
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-
Substrate Addition: Slowly add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
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Addition of Thionyl Chloride: Add thionyl chloride (1.5 equivalents) to the reaction mixture and heat to 60 °C for 4-6 hours.[5]
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Expert Insight: While chlorosulfonic acid is the primary sulfonating agent, the addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thereby driving the reaction to completion and improving the final yield.
-
-
Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
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Trustworthiness Check: This quenching step is extremely hazardous due to the violent reaction of residual chlorosulfonic acid with water. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves. The slow addition ensures the heat generated can be dissipated safely.
-
-
Extraction: The resulting aqueous slurry will contain the precipitated product. If the product is oily or does not fully precipitate, extract the mixture with dichloromethane (3 x volume).
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Neutralization: Combine the organic layers and wash carefully with a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining acidic components.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride can be purified by column chromatography or recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Reactivity and Applications in Drug Discovery
The utility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is anchored in the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its role as a scaffold in drug design.
Mechanism: Sulfonamide Bond Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Role as a key building block in drug synthesis.
Safety, Handling, and Storage
As a reactive chemical, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride requires careful handling to ensure laboratory safety.
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Hazards: The compound is classified as causing severe skin burns and eye damage. [6]It reacts with water, potentially violently, and decomposes on contact with moisture, releasing corrosive gases. [6]* Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Chemical safety goggles and a face shield.
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Acid-resistant gloves (e.g., nitrile or neoprene).
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A flame-retardant laboratory coat.
-
-
Handling:
-
Storage:
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. [7][8] * Keep the container tightly sealed. For long-term stability, storage in a freezer is recommended. [7]* First-Aid Measures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [6][7] * Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [6][7] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [6][7] * Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [7]
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Conclusion
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a high-value reagent for chemical and pharmaceutical research. Its trifluoromethylated pyrazole core provides a metabolically robust and strategically functionalized scaffold, while the sulfonyl chloride group offers a reliable method for incorporation into diverse molecular architectures. Its proven application in the synthesis of potent anti-inflammatory agents underscores its importance in drug discovery pipelines. Adherence to rigorous safety and handling protocols is paramount to harnessing the synthetic potential of this compound effectively and safely.
References
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Gouda, M. A., et al. (2015). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. [Link]
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Gauthier, J. Y., et al. (2001). New celecoxib derivatives as anti-inflammatory agents. PubMed. [Link]
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Miles, D. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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Santos, M. A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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